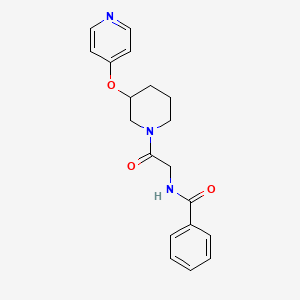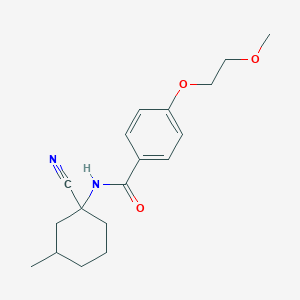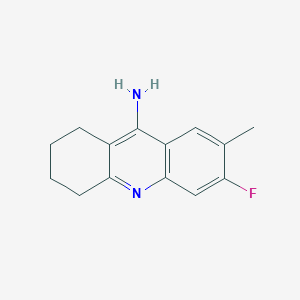
6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine is a chemical compound with the molecular formula C14H15FN2 and a molecular weight of 230.28 g/mol It is a derivative of acridine, a heterocyclic organic compound, and features a fluorine atom at the 6th position and a methyl group at the 7th position on the acridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoro-7-methylacridine and suitable amine precursors.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, along with catalysts such as palladium on carbon (Pd/C) or other suitable catalysts.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can further hydrogenate the acridine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the acridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), primary and secondary amines.
Major Products
The major products formed from these reactions include various substituted acridine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine include:
Acridine: The parent compound, known for its use in dyes and antiseptics.
9-Aminoacridine: A derivative with applications in microbiology and as a DNA intercalator.
6-Fluoroacridine:
Uniqueness
What sets this compound apart is its unique combination of a fluorine atom and a methyl group on the acridine ring, which enhances its chemical stability and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
6-fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2/c1-8-6-10-13(7-11(8)15)17-12-5-3-2-4-9(12)14(10)16/h6-7H,2-5H2,1H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOCWQHAGYYMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)N=C3CCCCC3=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1H,2H,2aH,3H,4H,8bH-cyclobuta[a]naphthalen-2-amine hydrochloride](/img/structure/B2590193.png)
![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2590195.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B2590196.png)
![2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2590197.png)
![8-((4-Fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2590198.png)
![ethyl 2-{[4-(2,5-dimethoxyphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2590199.png)
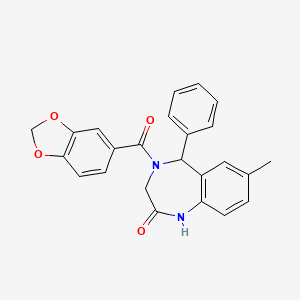
![2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2590204.png)
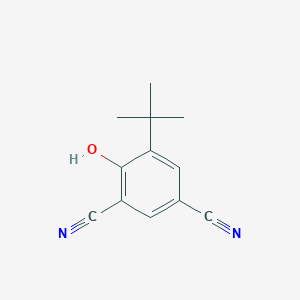

![N-benzyl-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2590207.png)
